1-Methyl-2-(4-methylcyclohexyl)benzene

Description

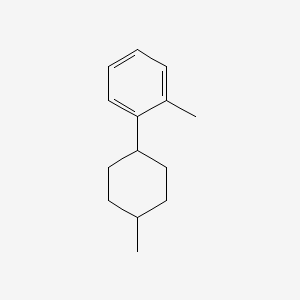

1-Methyl-2-(4-methylcyclohexyl)benzene is a substituted aromatic compound featuring a benzene ring with methyl and 4-methylcyclohexyl substituents at the 1- and 2-positions, respectively. Its structure combines aromatic and alicyclic components, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-methyl-2-(4-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYSTPQEQVGCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284694 | |

| Record name | 1-Methyl-2-(4-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92299-08-6 | |

| Record name | 1-Methyl-2-(4-methylcyclohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92299-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(4-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(4-methylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 4-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of the benzene ring can be achieved using catalysts like palladium on carbon under hydrogen gas.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or cyclohexyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Palladium on carbon catalyst under hydrogen gas.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclohexylmethylbenzene.

Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

Applications in Organic Synthesis

1-Methyl-2-(4-methylcyclohexyl)benzene serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound is utilized in synthesizing complex organic molecules that are precursors to pharmaceutical agents. For instance, it can be involved in the synthesis of compounds that exhibit anti-diabetic properties, such as glimepiride. The purification processes of intermediates like trans-4-methyl cyclohexylamine hydrochloride have been documented, showcasing its relevance in pharmaceutical chemistry .

Material Science

In materials science, this compound is explored for its potential use in developing high-performance polymers and resins. Its unique structural properties contribute to enhancing the thermal and mechanical stability of polymer matrices.

Case Study 1: Synthesis of Glimepiride

A notable application of this compound is its role in synthesizing glimepiride. This compound acts as a key intermediate in the synthesis pathway, where purification methods are critical to achieving high-purity products necessary for pharmaceutical applications. The process involves several steps, including the reaction with trans-4-methylcyclohexyl isocyanate, leading to the desired pharmaceutical compound .

Case Study 2: Polymer Composite Development

Research has indicated that incorporating this compound into polymer composites can significantly improve their mechanical properties. Studies have demonstrated that composites containing this compound exhibit enhanced tensile strength and thermal resistance compared to those without it. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace sectors.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylcyclohexyl)benzene depends on its interaction with molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or substitution. The specific molecular targets and pathways involved can vary based on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations :

- Substituent Effects : The 4-methylcyclohexyl group in this compound introduces steric bulk and hydrophobicity (high logP), similar to 4d. However, 4d’s ethynyl group enhances conjugation and reactivity in photochemical applications .

- Molecular Complexity : The compound from has a significantly higher molecular weight and logP due to its diphenylethyl and multiple aromatic groups, making it less soluble than the target compound.

Key Observations :

- Oxidation Pathways : The methoxy-substituted compound in undergoes oxidation to form hydroperoxides and ketones , suggesting that this compound may exhibit similar radical-mediated reactivity due to its aromatic ring.

Key Observations :

- Carcinogenicity: MeCCNU shares the 4-methylcyclohexyl group but incorporates a nitrosourea moiety, making it a potent carcinogen and chemotherapeutic agent . This underscores the critical role of functional groups in biological activity.

Biological Activity

1-Methyl-2-(4-methylcyclohexyl)benzene, with the chemical formula C14H20, is an organic compound characterized by a benzene ring substituted with a methyl group and a 4-methylcyclohexyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

- Molecular Weight : 188.31 g/mol

- CAS Number : 92299-08-6

- Structure : The compound features a benzene ring with two substituents which significantly influence its chemical behavior and biological interactions.

Synthesis

This compound can be synthesized through several methods, including:

- Alkylation of Toluene : Using 4-methylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Industrial Production : Often involves continuous flow reactors to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The specific mechanisms are not fully elucidated but may involve:

- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways.

- Receptor Interaction : Possible interaction with receptors influencing cellular signaling.

Research Findings

Recent studies have explored the compound's potential antimicrobial and anticancer properties. Here are some key findings:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .

- Anticancer Potential : Research on structurally similar compounds has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar substituents have demonstrated activity against glioblastoma cell lines, suggesting that this compound may also possess anticancer properties .

- Toxicological Profile : Toxicity assessments are crucial for understanding the safety profile of new compounds. While specific studies on this compound's toxicity are scarce, related compounds have undergone various toxicological evaluations, indicating a need for further investigation into the safety of this compound in biological systems .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of compounds structurally related to this compound found that several analogs exhibited minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL against MRSA. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on similar compounds indicated that they could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This suggests that further exploration of this compound could yield valuable insights into its therapeutic applications .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.